methyl {4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
METHYL 2-{4-METHYL-7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{4-METHYL-7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Friedel-Crafts Acylation: Formation of the chromen-2-one core.
Phenoxy Substitution: Introduction of the phenoxy group.
Esterification: Formation of the methyl ester group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, Lewis acids for Friedel-Crafts acylation, and appropriate solvents and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{4-METHYL-7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
METHYL 2-{4-METHYL-7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of METHYL 2-{4-METHYL-7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can enhance its binding affinity and specificity, while the chromen-2-one core can facilitate its integration into biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the chromen-2-one core.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Contains similar functional groups but with a thiazole core instead of chromen-2-one.
Uniqueness
METHYL 2-{4-METHYL-7-[4-NITRO-2-(TRIFLUOROMETHYL)PHENOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is unique due to its combination of a chromen-2-one core with nitro, trifluoromethyl, and phenoxy groups
Properties
Molecular Formula |
C20H14F3NO7 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
methyl 2-[4-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H14F3NO7/c1-10-13-5-4-12(8-17(13)31-19(26)14(10)9-18(25)29-2)30-16-6-3-11(24(27)28)7-15(16)20(21,22)23/h3-8H,9H2,1-2H3 |
InChI Key |
MZYWMJGGGRXEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
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